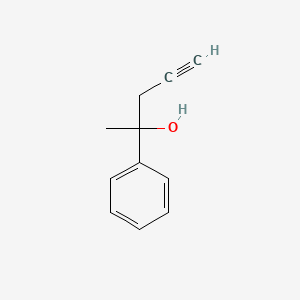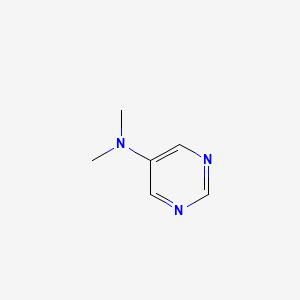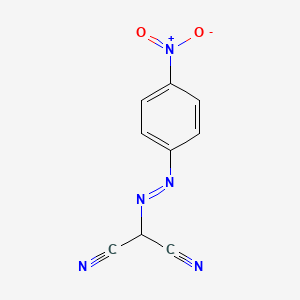
Endostatin
Descripción general
Descripción
Endostatin is a naturally occurring, 20-kilodalton C-terminal fragment derived from type XVIII collagen. It is recognized for its potent anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. This characteristic makes this compound a significant compound in cancer research, as it can potentially prevent the growth and spread of tumors by restricting their blood supply .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Endostatin is typically produced through recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism, commonly Escherichia coli or yeast. The host organism expresses the this compound protein, which is subsequently purified through various chromatographic techniques .
Industrial Production Methods: In industrial settings, the production of recombinant this compound involves large-scale fermentation processes. The host organisms are cultured in bioreactors under controlled conditions to maximize protein yield. After fermentation, the cells are lysed to release the this compound, which is then purified using affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions: Endostatin primarily undergoes interactions rather than traditional chemical reactions. It binds to various receptors and proteins, influencing multiple signaling pathways.
Common Reagents and Conditions: this compound interacts with heparan sulfate proteoglycans, integrins, and other cell surface receptors under physiological conditions. These interactions are typically studied in vitro using purified proteins and cell culture systems .
Major Products Formed: The primary outcome of this compound interactions is the inhibition of angiogenesis. This results in reduced endothelial cell proliferation, migration, and tube formation, ultimately leading to decreased tumor growth and metastasis .
Aplicaciones Científicas De Investigación
Endostatin has a wide range of applications in scientific research, particularly in the fields of cancer biology and angiogenesis. It is used to study the mechanisms of tumor growth and metastasis, as well as to develop new anti-cancer therapies. This compound has shown promise in preclinical and clinical studies for the treatment of various cancers, including lung, breast, and colorectal cancers .
In addition to its anti-cancer properties, this compound is also being investigated for its potential in treating other diseases characterized by abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy .
Mecanismo De Acción
Endostatin exerts its effects by binding to several molecular targets, including integrins and heparan sulfate proteoglycans. This binding interferes with the signaling pathways that promote angiogenesis. Specifically, this compound inhibits the vascular endothelial growth factor (VEGF) signaling pathway by blocking the phosphorylation of VEGF receptors. It also disrupts the focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK) pathways, leading to reduced endothelial cell proliferation and migration .
Comparación Con Compuestos Similares
- Angiostatin
- Thrombospondin
- Canstatin
- Tumstatin
- Arresten
Endostatin’s uniqueness lies in its ability to target multiple pathways involved in angiogenesis, making it a versatile and potent inhibitor .
Propiedades
IUPAC Name |
N-methyl-N-phenacylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11(10-13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFYOVPTFNNVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)C1=CC=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204557 | |
| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Endostatin is an endogenous antitumor protein. Endostatin is a 20-kDa C-terminal fragment derived from type XVIII collagen which inhibits cell proliferation and migration, and induces endothelial cell apoptosis and cell cycle arrest. It is proposed that endostatin's effects are due to inhibition of vascular endothelial growth factor (VEGF) tyrosine phosphorylation of KDR/F1k-1 (VEGF receptor 2), the cell surface receptor for VEGF. VEGF is an important mediator of angiogensis. Endostatin additionally blocks activation of extracellular signal related kinases, or ERK, protein 38 mitogen activated protein kinase, or p38 MAPK (signal transduction pathways involving kinases that couple growth factors to cell surface receptors), as well as focal adhesion kinase (p125FAK). Studies are being done to determine if endostatin has possible impact on other pathways, and may also target E-selectin and block activity of metalloproteinases 2, 9 and 13. There is further research into a possible mechanistic link involving endostatin's angiogenic and zinc binding ability. | |
| Record name | Endostatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
55984-52-6, 187888-07-9 | |
| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055984526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Endostatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Dibenzo[b,k]chrysene](/img/structure/B1632882.png)




